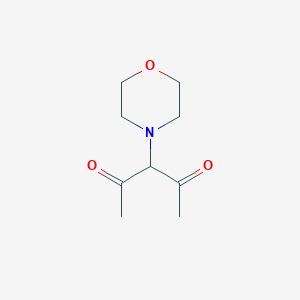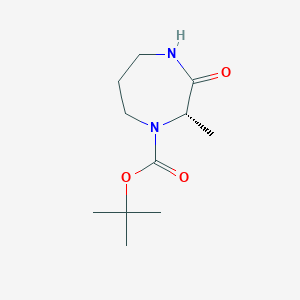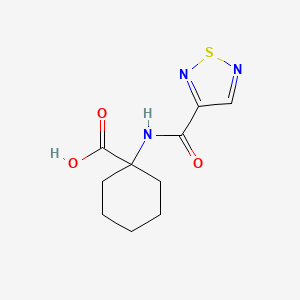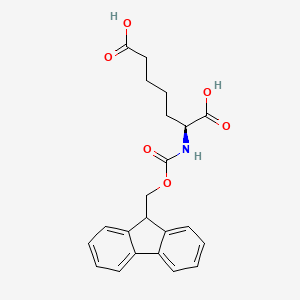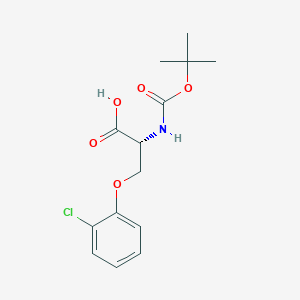
N-Boc-O-(2-chlorophenyl)-D-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-O-(2-chlorophenyl)-D-serine is a compound of interest in the field of medicinal chemistry. It is a derivative of serine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group and a 2-chlorophenyl group. This compound is often used in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step . The chlorophenyl group can be introduced via a substitution reaction using appropriate chlorophenyl derivatives .
Industrial Production Methods
Industrial production of N-Boc-O-(2-chlorophenyl)-D-serine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-O-(2-chlorophenyl)-D-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the serine moiety, potentially converting the hydroxyl group to a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the chlorophenyl ring .
Aplicaciones Científicas De Investigación
N-Boc-O-(2-chlorophenyl)-D-serine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Boc-O-(2-chlorophenyl)-D-serine involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule . The chlorophenyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-O-(2-nitrophenyl)-L-serine: Similar in structure but with a nitrophenyl group instead of a chlorophenyl group.
N-Boc-4-(2-chlorophenyl)-L-phenylalanine: Features a phenylalanine backbone instead of serine.
Uniqueness
N-Boc-O-(2-chlorophenyl)-D-serine is unique due to its specific combination of the Boc protecting group and the 2-chlorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and bioactive molecules .
Propiedades
Fórmula molecular |
C14H18ClNO5 |
|---|---|
Peso molecular |
315.75 g/mol |
Nombre IUPAC |
(2R)-3-(2-chlorophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Clave InChI |
COCROYNTIBAJOY-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Cl)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


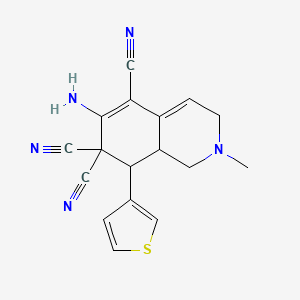

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
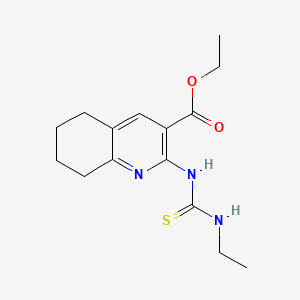
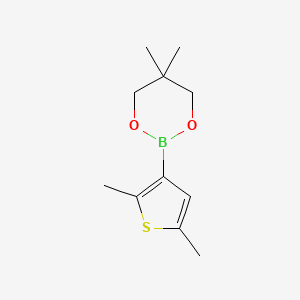
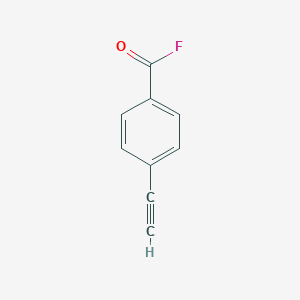
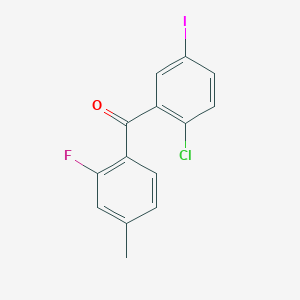
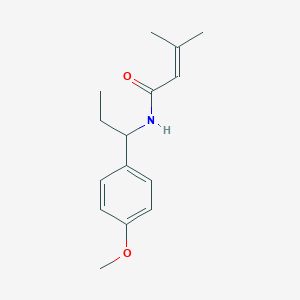
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
